molecular formula C9H16BrN B3148751 2-Bromo-3-(homopiperidinyl)prop-1-ene CAS No. 656797-88-5

2-Bromo-3-(homopiperidinyl)prop-1-ene

Cat. No. B3148751
CAS RN: 656797-88-5
M. Wt: 218.13 g/mol
InChI Key: AXIWYDKNWICISY-UHFFFAOYSA-N
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Description

2-Bromo-3-(homopiperidinyl)prop-1-ene, also known as BHPP, is an organic compound that has been studied extensively for its potential applications in scientific research. BHPP is a heterocyclic compound composed of a bromine atom, a homopiperidinyl group, and a prop-1-ene group. BHPP has been found to have a variety of biological effects, including the ability to act as an enzyme inhibitor and to modulate gene expression.

Scientific Research Applications

Inhibition of Dopamine Beta-Hydroxylase

The compound 2-bromo-3-(p-hydroxyphenyl)-1-propene, related to 2-Bromo-3-(homopiperidinyl)prop-1-ene, has been studied for its inhibitory effects on dopamine beta-hydroxylase. This enzyme is crucial in the biosynthesis of norepinephrine from dopamine. The inactivation of the enzyme by this compound is dependent on O2, a reducing agent, and is irreversible. Such studies offer insights into the modulation of neurotransmitter synthesis, potentially contributing to the understanding of neurological disorders and their treatment (Colombo et al., 1984).

Photodissociation Dynamics Studies

2-(bromomethyl) hexafluoro-2-propanol, structurally related to this compound, has been studied for its photodissociation dynamics. This research, utilizing resonance-enhanced multiphoton ionization and time-of-flight mass spectrometry, provides valuable information on the dissociation processes of brominated compounds. Such studies are significant in understanding the fundamental processes in photochemistry, which have implications in fields ranging from atmospheric chemistry to the development of photostable materials (Indulkar et al., 2011).

Implications in Chagas Disease Treatment

Propenamine derivatives, which are chemically similar to this compound, have shown remarkable activity against Trypanosoma cruzi infection, the causative agent of Chagas disease. This finding highlights the potential of such compounds in developing new therapeutic agents for treating Chagas disease, a major health concern in Latin America (Pereira et al., 1998).

Contributions to Polymer Science

In the field of polymer science, the mechanism of chain-growth polymerization involving compounds like 2-bromo-5-chloromagnesio-3-hexylthiophene, related to this compound, has been elucidated. Understanding this mechanism is crucial for the synthesis of well-defined polymers, which have numerous applications in materials science and engineering (Miyakoshi et al., 2005).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN/c1-9(10)8-11-6-4-2-3-5-7-11/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWYDKNWICISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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